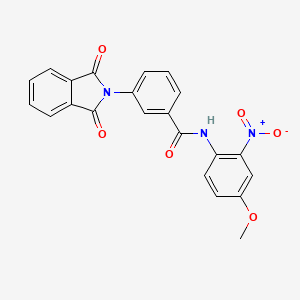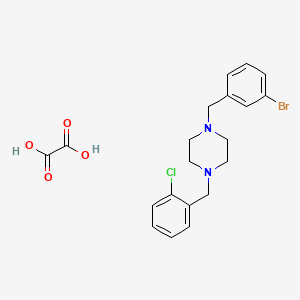![molecular formula C25H24N2O4 B5189600 N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B5189600.png)
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a synthetic compound that is commonly referred to as DPBA.
Applications De Recherche Scientifique
DPBA has shown potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. DPBA has been studied extensively for its potential use in treating inflammatory diseases such as rheumatoid arthritis and osteoarthritis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Mécanisme D'action
The mechanism of action of DPBA is not fully understood, but it is believed to work by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and cancer cell growth. DPBA has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins that cause inflammation. It has also been shown to inhibit the activity of various signaling pathways such as NF-κB, MAPK, and PI3K/Akt that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
DPBA has been shown to exhibit anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. DPBA has been shown to reduce the production of various pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to reduce the production of various chemokines that attract immune cells to the site of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
DPBA has several advantages for lab experiments such as its high purity, stability, and reproducibility. It is also relatively easy to synthesize and isolate. However, there are also some limitations to its use in lab experiments such as its limited solubility in water and some organic solvents. This can make it difficult to administer in animal studies and to perform certain biochemical assays.
Orientations Futures
There are several future directions for DPBA research such as:
1. Investigating the potential use of DPBA in treating other inflammatory diseases such as multiple sclerosis and inflammatory bowel disease.
2. Studying the potential use of DPBA in combination with other anti-cancer drugs to enhance their efficacy.
3. Investigating the potential use of DPBA as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
4. Studying the potential use of DPBA in treating chronic pain conditions such as neuropathic pain and fibromyalgia.
5. Investigating the potential use of DPBA in treating skin diseases such as psoriasis and eczema.
In conclusion, DPBA is a synthetic compound that has shown potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. DPBA has several advantages for lab experiments, but there are also some limitations to its use. There are several future directions for DPBA research that could lead to new discoveries and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of DPBA involves the reaction of 4-propoxybenzoyl chloride with 4-aminophenol, followed by the reaction of the resulting compound with 5,6-dimethyl-2-aminobenzoxazole. The final product is obtained after purification and isolation using various techniques such as column chromatography, recrystallization, and NMR spectroscopy.
Propriétés
IUPAC Name |
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-4-11-30-19-8-5-17(6-9-19)24(29)26-18-7-10-20(22(28)14-18)25-27-21-12-15(2)16(3)13-23(21)31-25/h5-10,12-14,28H,4,11H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLLYHGVUSAHHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=C(O3)C=C(C(=C4)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5189517.png)


![5-[(3,4-dimethylphenoxy)methyl]-N-methyl-N-(3-methylbutyl)-3-isoxazolecarboxamide](/img/structure/B5189538.png)
![N-(2-chlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B5189554.png)
![4-bromo-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5189557.png)

![N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5189565.png)


![ethyl 5-[(3,4-dimethoxybenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B5189586.png)
![2-(3-chlorobenzyl)-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5189591.png)

![2-{4-[(diethylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5189607.png)
